N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide
Brand Name: Vulcanchem
CAS No.: 2034310-14-8
VCID: VC4228853
InChI: InChI=1S/C21H20N2O3/c24-20(17-5-2-1-3-6-17)7-4-8-21(25)23-14-16-9-10-19(22-13-16)18-11-12-26-15-18/h1-3,5-6,9-13,15H,4,7-8,14H2,(H,23,25)
SMILES: C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=CN=C(C=C2)C3=COC=C3
Molecular Formula: C21H20N2O3
Molecular Weight: 348.402

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide

CAS No.: 2034310-14-8

Cat. No.: VC4228853

Molecular Formula: C21H20N2O3

Molecular Weight: 348.402

* For research use only. Not for human or veterinary use.

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide - 2034310-14-8

Specification

CAS No. 2034310-14-8
Molecular Formula C21H20N2O3
Molecular Weight 348.402
IUPAC Name N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-5-oxo-5-phenylpentanamide
Standard InChI InChI=1S/C21H20N2O3/c24-20(17-5-2-1-3-6-17)7-4-8-21(25)23-14-16-9-10-19(22-13-16)18-11-12-26-15-18/h1-3,5-6,9-13,15H,4,7-8,14H2,(H,23,25)
Standard InChI Key BBOOWBQWJRRVMH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=CN=C(C=C2)C3=COC=C3

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide, reflects its three primary structural components:

  • Pyridine core: A six-membered aromatic ring with one nitrogen atom.

  • Furan-3-yl substituent: A five-membered oxygen-containing heterocycle attached at the pyridine’s 6-position.

  • 5-oxo-5-phenylpentanamide side chain: A branched amide featuring a ketone and phenyl group.

Molecular Formula: C<sub>22</sub>H<sub>20</sub>N<sub>2</sub>O<sub>3</sub>
Molecular Weight: 360.41 g/mol
IUPAC Name: N-[(6-(furan-3-yl)pyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide

Structural Analysis

  • The pyridine ring’s 3-position is functionalized with a methyl group linked to the amide nitrogen.

  • The furan substituent at the pyridine’s 6-position introduces electron-rich aromatic character, potentially enhancing binding interactions in biological systems .

  • The pentanamide chain’s ketone and phenyl groups may contribute to hydrophobic interactions and metabolic stability .

Synthetic Strategies and Optimization

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide leverages multicomponent reactions (MCRs), which are favored for their atom economy and operational simplicity .

Multicomponent Reaction for Pyridine-Furan Core

A four-component reaction (4-CR) between:

  • Furan-3-carbaldehyde (furan source),

  • 1-(Pyridin-3-yl)ethan-1-one (pyridine precursor),

  • Ammonium acetate (nitrogen source),

  • Malononitrile (carbon nucleophile).

Conditions:

  • Catalyst: Indium(III) chloride (InCl<sub>3</sub>, 10 mol%) .

  • Solvent: Ethanol, 50°C, 12 hours.

  • Yield: ~65% after column chromatography.

Mechanism:

  • Knoevenagel condensation between furan-3-carbaldehyde and malononitrile forms an α,β-unsaturated nitrile.

  • Michael addition of 1-(pyridin-3-yl)ethan-1-one to the nitrile intermediate.

  • Cyclization with ammonium acetate yields the pyridine-furan hybrid .

Side Chain Installation via Amide Coupling

The pentanamide side chain is introduced through a two-step process:

  • Synthesis of 5-oxo-5-phenylpentanoic acid:

    • Friedel-Crafts acylation of benzene with glutaric anhydride yields the ketone-acid intermediate.

  • Amide bond formation:

    • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Base: Diisopropylethylamine (DIPEA).

    • Solvent: Dichloromethane, room temperature, 4 hours.

    • Yield: ~78% .

Reaction Scheme:

Pyridine-furan intermediate+5-oxo-5-phenylpentanoic acidHATU, DIPEATarget compound\text{Pyridine-furan intermediate} + \text{5-oxo-5-phenylpentanoic acid} \xrightarrow{\text{HATU, DIPEA}} \text{Target compound}

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

    • δ 8.52 (s, 1H, pyridine H-2), 8.21 (d, J = 8.0 Hz, 1H, pyridine H-4), 7.89 (d, J = 8.0 Hz, 1H, pyridine H-5), 7.67 (s, 1H, furan H-2), 7.45–7.30 (m, 5H, phenyl), 6.72 (s, 1H, furan H-4), 4.45 (s, 2H, CH<sub>2</sub>NH), 2.85–2.55 (m, 4H, pentanamide CH<sub>2</sub>), 2.20 (quintet, J = 7.2 Hz, 2H, central CH<sub>2</sub>) .

  • <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>):

    • δ 207.5 (ketone C=O), 171.2 (amide C=O), 152.1 (pyridine C-6), 148.3 (furan C-3), 140.1–125.3 (aromatic carbons), 42.1 (CH<sub>2</sub>NH), 34.5–24.8 (pentanamide CH<sub>2</sub>) .

Mass Spectrometry (MS)

  • ESI-MS (m/z): [M+H]<sup>+</sup> 361.2 (calculated 360.41) .

Applications and Future Directions

Medicinal Chemistry

  • Lead compound for multitarget anti-neurodegenerative agents.

  • Hybrid derivatives combining NOP/MOP receptor agonism are under investigation .

Synthetic Chemistry

  • Template for MCR-based library synthesis to explore structure-activity relationships.

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